molecular formula C17H14F2N4O B278837 N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Número de catálogo B278837
Peso molecular: 328.32 g/mol
Clave InChI: HNYCAUGRESAFPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mecanismo De Acción

DFP-10825 is a selective inhibitor of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which means that it specifically targets this enzyme without affecting other cellular processes. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is involved in the regulation of various signaling pathways that control cell growth, differentiation, and survival. DFP-10825 binds to the catalytic domain of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of diabetes and neurodegenerative disorders. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been implicated in the pathogenesis of these diseases, and DFP-10825 has been shown to modulate N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide activity and improve disease outcomes in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DFP-10825 is its selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of DFP-10825 is its relatively low potency compared to other N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibitors. This may limit its efficacy in certain applications and require higher doses to achieve therapeutic effects.

Direcciones Futuras

There are several future directions for the development of DFP-10825 and related compounds. One area of interest is the optimization of its potency and selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This could be achieved through the synthesis of analogs with improved binding affinity and specificity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and inflammation. Finally, the development of novel drug delivery systems could improve the efficacy and safety of DFP-10825 in clinical settings.

Métodos De Síntesis

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 2-pyridylacetate, followed by the formation of a pyrazole ring through a cyclization reaction. The resulting compound is then subjected to carboxylation to obtain the final product.

Aplicaciones Científicas De Investigación

DFP-10825 has been extensively studied for its potential applications in the treatment of cancer. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a family of enzymes that play a crucial role in the regulation of cell growth and survival. Aberrant activation of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been observed in various types of cancer, making it an attractive target for therapeutic intervention. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Propiedades

Fórmula molecular

C17H14F2N4O

Peso molecular

328.32 g/mol

Nombre IUPAC

N-(2,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-7-6-11(18)9-13(14)19/h3-10H,2H2,1H3,(H,22,24)

Clave InChI

HNYCAUGRESAFPX-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

SMILES canónico

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.